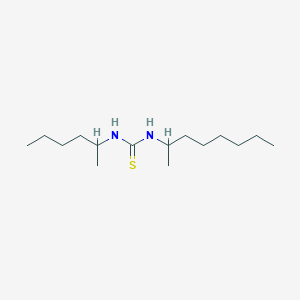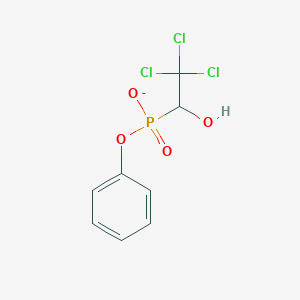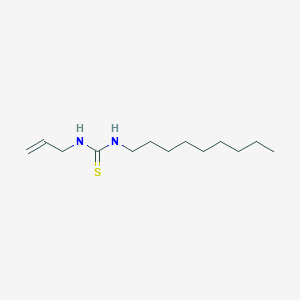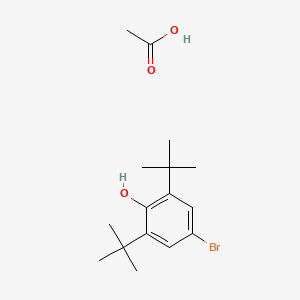
Acetic acid;4-bromo-2,6-ditert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-bromo-2,6-ditert-butylphenol is a compound that combines the properties of acetic acid and 4-bromo-2,6-ditert-butylphenol. This compound is known for its unique chemical structure, which includes a bromine atom and two tert-butyl groups attached to a phenol ring. The presence of these substituents significantly influences the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2,6-ditert-butylphenol typically involves the bromination of 2,6-ditert-butylphenol. This reaction is carried out using bromine in the presence of a suitable solvent, such as benzene . The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-bromo-2,6-ditert-butylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the bromine substituent.
Esterification: The acetic acid moiety can react with alcohols to form esters.
Common Reagents and Conditions
Bromination: Bromine in benzene is commonly used for the bromination of 2,6-ditert-butylphenol.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the phenol group.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the bromine substituent.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Quinones derived from the phenol group.
Esterification: Esters formed from the reaction of acetic acid with alcohols.
Scientific Research Applications
Acetic acid;4-bromo-2,6-ditert-butylphenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;4-bromo-2,6-ditert-butylphenol involves its interaction with molecular targets through its functional groups. The bromine atom and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The phenol group can participate in hydrogen bonding and other interactions, while the acetic acid moiety can undergo typical carboxylic acid reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar structure but without the acetic acid moiety.
2,6-Di-tert-butylphenol: Lacks the bromine substituent.
Acetic acid, bromo-, ethyl ester: Contains a bromoacetic acid moiety but differs in the ester group.
Uniqueness
Acetic acid;4-bromo-2,6-ditert-butylphenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both acetic acid and brominated phenol functionalities allows for diverse applications and reactions that are not possible with simpler compounds.
Properties
CAS No. |
63070-29-1 |
|---|---|
Molecular Formula |
C16H25BrO3 |
Molecular Weight |
345.27 g/mol |
IUPAC Name |
acetic acid;4-bromo-2,6-ditert-butylphenol |
InChI |
InChI=1S/C14H21BrO.C2H4O2/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6;1-2(3)4/h7-8,16H,1-6H3;1H3,(H,3,4) |
InChI Key |
FDGHSIYJDAHNQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-2,2-Dichloroethylidene]-2-fluoroacetamide](/img/structure/B14519675.png)
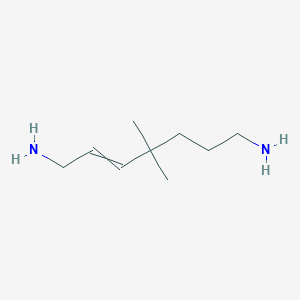
![S-[4-(Heptyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14519694.png)
![2,2,2-Trichloro-1-[(naphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14519699.png)
![Ethyl(dimethyl){9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14519703.png)

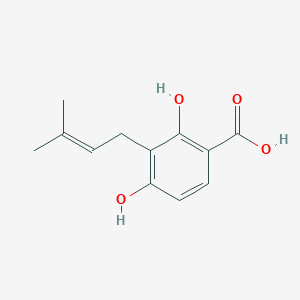

![{Disulfanediylbis[(5,6-dimethyl-1H-benzimidazole-2,1-diyl)]}bis(phenylmethanone)](/img/structure/B14519714.png)
![2-Anilino-5-[phenyl(piperidin-1-yl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14519722.png)
